molecular formula C17H19BrN2O3 B4520631 1-[3-(5-bromo-1H-indol-1-yl)propanoyl]piperidine-4-carboxylic acid

1-[3-(5-bromo-1H-indol-1-yl)propanoyl]piperidine-4-carboxylic acid

Cat. No.: B4520631
M. Wt: 379.2 g/mol
InChI Key: PUXCWFMFDBLFIJ-UHFFFAOYSA-N
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Description

1-[3-(5-Bromo-1H-indol-1-yl)propanoyl]piperidine-4-carboxylic acid is a structurally complex molecule featuring a piperidine ring substituted at the 4th position with a carboxylic acid group. Attached via a propanoyl linker is a 5-bromoindole moiety, a heterocyclic aromatic system with a bromine atom at the 5th position. The compound is of interest in medicinal chemistry, particularly in targeting receptors or enzymes where indole derivatives are known to interact, such as serotonin receptors or kinase enzymes .

Properties

IUPAC Name

1-[3-(5-bromoindol-1-yl)propanoyl]piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN2O3/c18-14-1-2-15-13(11-14)5-7-19(15)10-6-16(21)20-8-3-12(4-9-20)17(22)23/h1-2,5,7,11-12H,3-4,6,8-10H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUXCWFMFDBLFIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C(=O)CCN2C=CC3=C2C=CC(=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism of action of 1-[3-(5-bromo-1H-indol-1-yl)propanoyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 1-[3-(5-bromo-1H-indol-1-yl)propanoyl]piperidine-4-carboxylic acid can be elucidated through comparisons with analogous compounds. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Compound Name Structural Highlights Unique Features Biological Implications
This compound 5-Bromoindole, propanoyl linker, piperidine-4-carboxylic acid Bromine enhances lipophilicity and receptor binding; propanoyl linker provides conformational flexibility. Potential for CNS activity due to indole moiety; bromine may improve metabolic stability .
1-[2-(1H-Indol-5-yloxy)ethyl]piperidine-4-carboxylic acid (58Z) Indol-5-yloxy ethyl group, piperidine-4-carboxylic acid Ether linker instead of ketone; lacks bromine. Reduced steric bulk and lipophilicity compared to target compound; may exhibit faster metabolic clearance .
1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid Bromopyridine ring, piperidine-4-carboxylic acid Pyridine ring (6-membered) vs. indole (bicyclic). Smaller heterocycle may reduce receptor selectivity; bromine position alters electronic effects .
1-(3-Nitrobenzoyl)piperidine-4-carboxylic acid Nitrobenzoyl group, piperidine-4-carboxylic acid Nitro group (electron-withdrawing) vs. bromine (mildly electron-withdrawing). Nitro group increases reactivity in electrophilic substitutions; may confer cytotoxicity .
Piperidine-4-carboxylic acid derivatives (e.g., 1-(3,4-dichlorobenzyl)piperidine-4-carboxylic acid) Chlorinated benzyl or acetyl substituents Lack indole and propanoyl linker. Simpler structures with lower molecular weight; often used as analgesics or anti-inflammatory agents .

Key Findings from Comparative Analysis

Role of Bromine: The 5-bromo substitution on the indole ring distinguishes the target compound from non-halogenated analogs.

Linker Flexibility: The propanoyl linker provides greater conformational flexibility compared to rigid ether or benzoyl linkers (e.g., in 58Z or nitrobenzoyl derivatives). This flexibility may optimize interactions with hydrophobic binding pockets in enzymes or receptors .

Indole vs. Pyridine/Indazole: Indole’s bicyclic structure and hydrogen-bonding capability (via the N-H group) contrast with pyridine’s monocyclic structure and indazole’s dual nitrogen atoms. These differences influence electronic properties and biological target specificity .

Carboxylic Acid Positioning : The 4th position of the carboxylic acid on the piperidine ring is conserved across analogs. This group is critical for solubility and ionic interactions with target proteins .

Contradictory Evidence and Limitations

  • While emphasizes the importance of ether linkers for solubility, the target compound’s ketone linker may offer a trade-off between metabolic stability and flexibility.

Q & A

Q. What are the key synthetic routes for 1-[3-(5-bromo-1H-indol-1-yl)propanoyl]piperidine-4-carboxylic acid, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The compound can be synthesized via reductive amination or nucleophilic acylation. For example:

  • Reductive Amination : Combine aldehyde intermediates (e.g., 5-bromoindole derivatives) with piperidine-4-carboxylic acid in methanol, using NaBH3CN as a reducing agent. This method yielded 39% in a reported procedure, with purity confirmed by 1^1H NMR (DMSO-d6, δ = 8.45–1.51 ppm) .
  • Hydrolysis of Esters : Hydrolyze ester precursors (e.g., ethyl 1-acylpiperidine-4-carboxylate) with NaOH in ethanol/water, followed by acidification to precipitate the carboxylic acid. This approach achieved 88% yield with IR and elemental analysis validation .
    Optimization Tips :
  • Use inert atmospheres to prevent oxidation.
  • Adjust stoichiometric ratios (e.g., 1.05:1 acid-to-aldehyde) to drive reaction completion.
  • Monitor pH during acidification to avoid over-protonation, which may reduce crystallinity.

Q. What spectroscopic techniques are essential for characterizing this compound, and what key spectral features should researchers expect?

Methodological Answer :

  • 1^1H NMR : Expect signals for the piperidine ring (δ = 1.51–3.42 ppm, multiplet), the 5-bromoindole moiety (δ = 8.45 ppm, dd), and the propanoyl carbonyl (δ = 7.93–8.09 ppm, aromatic coupling) .
  • IR Spectroscopy : Look for peaks at ~1730 cm1^{-1} (carboxylic acid C=O stretch) and ~1687 cm1^{-1} (amide/ketone C=O) .
  • Mass Spectrometry : Molecular ion peaks should align with the calculated molecular weight (e.g., m/z 313 for a related analog) .

Advanced Questions

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound to enhance target specificity?

Methodological Answer :

  • Substituent Analysis : Replace the 5-bromoindole group with bioisosteres (e.g., 4-fluorobenzyl or chlorothiazole) to modulate lipophilicity and binding affinity. For example, 1-(4-fluorobenzyl) analogs showed enhanced enzyme inhibition due to electronegative substituents .
  • Piperidine Core Modifications : Introduce methyl or acetyl groups to the piperidine nitrogen to alter steric hindrance. A study demonstrated that 1-acetylpiperidine-4-carboxylic acid derivatives exhibited improved analgesic properties .
    SAR Table :
Substituent ModificationBiological EffectSource
Bromoindole → ChlorothiazoleIncreased enzyme inhibition
Piperidine N-acetylationEnhanced analgesic activity
4-Fluorobenzyl substitutionImproved receptor binding

Q. What strategies can resolve contradictions in biological activity data across studies involving similar piperidine-carboxylic acid derivatives?

Methodological Answer :

  • Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. CHO) and buffer conditions (pH, ion concentration) to minimize variability .
  • Structural Validation : Confirm compound purity via HPLC and NMR before activity assays. Impurities in a 1-(2-chlorobenzyl) analog led to conflicting anti-inflammatory data in one study .
  • Control Experiments : Use known inhibitors (e.g., NMDA receptor antagonists like LY233053) as benchmarks to validate assay sensitivity .

Q. How can computational modeling predict the binding interactions of this compound with potential enzymatic targets?

Methodological Answer :

  • Docking Simulations : Use software like AutoDock Vina to model interactions with targets such as carbonic anhydrase IX. The carboxylic acid group often forms hydrogen bonds with catalytic zinc ions .
  • MD Simulations : Analyze stability of the indole-propanoyl moiety in the binding pocket over 100-ns trajectories. A study on tetrazole bioisosteres showed that bulkier substituents reduce binding entropy .
  • QSAR Models : Corrogate electronic parameters (e.g., Hammett σ) with IC50 values to predict activity of novel derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-(5-bromo-1H-indol-1-yl)propanoyl]piperidine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-[3-(5-bromo-1H-indol-1-yl)propanoyl]piperidine-4-carboxylic acid

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